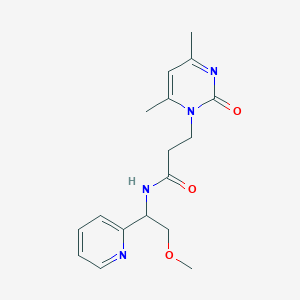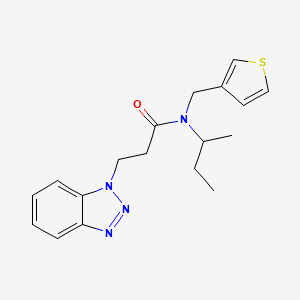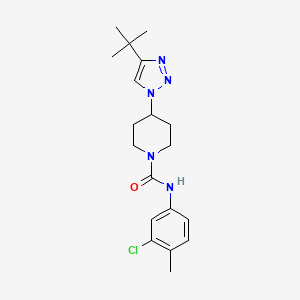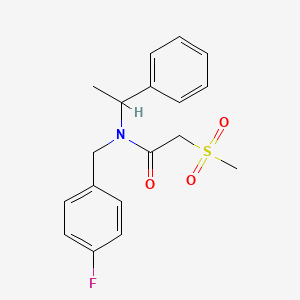![molecular formula C20H24N2O2 B5902706 N-[2-(2,5-dimethylphenyl)ethyl]-3-(propionylamino)benzamide](/img/structure/B5902706.png)
N-[2-(2,5-dimethylphenyl)ethyl]-3-(propionylamino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2,5-dimethylphenyl)ethyl]-3-(propionylamino)benzamide, commonly known as DPBA, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. DPBA is a member of the benzamide family, which has been extensively studied for their biological activities.
Wissenschaftliche Forschungsanwendungen
DPBA has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. DPBA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, DPBA has been studied for its anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases.
Wirkmechanismus
The mechanism of action of DPBA is not fully understood. However, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. HDAC inhibitors have been shown to have anti-cancer and neuroprotective effects, which may explain the potential therapeutic applications of DPBA.
Biochemical and Physiological Effects:
DPBA has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of HDACs, which can lead to changes in gene expression. DPBA has also been shown to induce apoptosis in cancer cells and reduce oxidative stress and inflammation in the brain. Additionally, DPBA has been shown to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of DPBA is its potential therapeutic applications in various diseases. It has been shown to have anti-cancer, neuroprotective, and anti-inflammatory properties, which could be useful in the development of new therapies. However, there are also limitations to using DPBA in lab experiments. DPBA is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the research on DPBA. One area of research could be the development of new therapies for cancer and neurodegenerative disorders using DPBA. Another area of research could be the investigation of the potential side effects of DPBA and its safety profile. Additionally, more research is needed to fully understand the mechanism of action of DPBA and how it affects gene expression.
Synthesemethoden
DPBA can be synthesized using a multi-step process. The first step involves the reaction of 2,5-dimethylphenethylamine with propionyl chloride to form N-propionyl-2,5-dimethylphenethylamine. This intermediate is then reacted with 3-aminobenzoic acid to form DPBA. The purity of the final product can be improved by recrystallization.
Eigenschaften
IUPAC Name |
N-[2-(2,5-dimethylphenyl)ethyl]-3-(propanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-4-19(23)22-18-7-5-6-17(13-18)20(24)21-11-10-16-12-14(2)8-9-15(16)3/h5-9,12-13H,4,10-11H2,1-3H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAABBHIGFCGUEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)NCCC2=C(C=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-tert-butyl-4-{[methyl(2-methyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)amino]methyl}pyrrolidin-2-one](/img/structure/B5902637.png)
![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-N'-mesitylsuccinamide](/img/structure/B5902641.png)
![N-cyclopropyl-2-(2,5-dimethylphenoxy)-N-[(1-methyl-1H-imidazol-2-yl)methyl]propanamide](/img/structure/B5902652.png)
![2-(1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-oxopiperazin-2-yl)-N-methylacetamide](/img/structure/B5902658.png)
![4-[(3,3-dimethylpyrrolidin-1-yl)carbonyl]-2-(2-isopropylpyrimidin-5-yl)quinoline](/img/structure/B5902663.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]acetamide](/img/structure/B5902677.png)
![(5-{[sec-butyl(2-chlorobenzyl)amino]methyl}-2-furyl)methanol](/img/structure/B5902681.png)
![[(3-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}phenyl)amino]acetic acid](/img/structure/B5902689.png)

![3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]propanamide](/img/structure/B5902697.png)


![(1R,9aR)-1-({[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]amino}methyl)octahydro-2H-quinolizin-1-ol](/img/structure/B5902726.png)